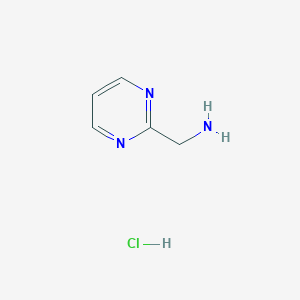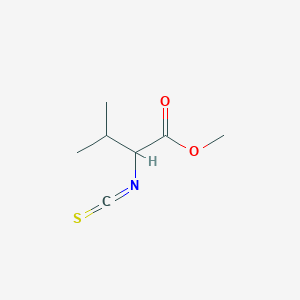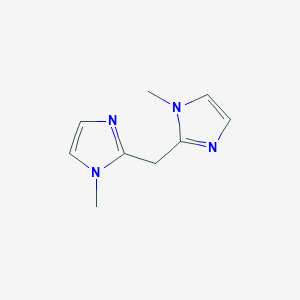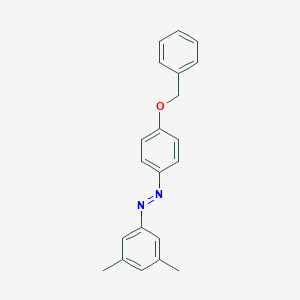
3,5-Dimethyl-4-benzyloxyazobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-4-benzyloxyazobenzene (DMBAB) is a type of organic compound that is widely used in scientific research. It is a member of the azobenzene family, which is characterized by a nitrogen-nitrogen double bond (azo group) that can be switched between trans and cis isomers by light irradiation. DMBAB has been extensively studied due to its unique photochemical properties, which make it a valuable tool for investigating a variety of biological processes.
作用机制
3,5-Dimethyl-4-benzyloxyazobenzene undergoes photoisomerization between trans and cis isomers upon light irradiation. This process leads to changes in the molecular structure and properties of 3,5-Dimethyl-4-benzyloxyazobenzene, which can be used to control the activity of biological molecules such as receptors and enzymes.
生化和生理效应
3,5-Dimethyl-4-benzyloxyazobenzene has been shown to have a variety of biochemical and physiological effects, including:
1. Controlled release of drugs: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create photoresponsive drug delivery systems that can release drugs in response to light.
2. Control of protein activity: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control the activity of proteins such as ion channels and enzymes in cells.
3. Control of cell behavior: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control the behavior of cells such as migration and proliferation.
实验室实验的优点和局限性
The advantages of using 3,5-Dimethyl-4-benzyloxyazobenzene in lab experiments include:
1. High photochemical efficiency: 3,5-Dimethyl-4-benzyloxyazobenzene has a high photoisomerization efficiency, which allows for precise control of biological processes.
2. Versatility: 3,5-Dimethyl-4-benzyloxyazobenzene can be used in a variety of scientific research applications.
3. Non-invasive: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to control biological processes without the need for invasive techniques such as genetic modification.
The limitations of using 3,5-Dimethyl-4-benzyloxyazobenzene in lab experiments include:
1. Light sensitivity: 3,5-Dimethyl-4-benzyloxyazobenzene is sensitive to light, which can limit its use in certain experimental conditions.
2. Limited solubility: 3,5-Dimethyl-4-benzyloxyazobenzene has limited solubility in water, which can make it difficult to use in aqueous environments.
3. Limited availability: 3,5-Dimethyl-4-benzyloxyazobenzene is not widely available commercially, which can make it difficult to obtain for research purposes.
未来方向
There are several future directions for research involving 3,5-Dimethyl-4-benzyloxyazobenzene, including:
1. Development of new photoresponsive materials: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create new types of photoresponsive materials with unique properties.
2. Investigation of new biological processes: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to investigate new biological processes that are controlled by light.
3. Development of new optopharmacological tools: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to develop new photoswitchable ligands for controlling the activity of receptors and enzymes.
4. Development of new optogenetic tools: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to develop new optogenetic tools for controlling the activity of cells and tissues.
In conclusion, 3,5-Dimethyl-4-benzyloxyazobenzene is a valuable tool for investigating a variety of biological processes due to its unique photochemical properties. It has been used in a variety of scientific research applications and has several advantages and limitations for lab experiments. There are several future directions for research involving 3,5-Dimethyl-4-benzyloxyazobenzene, including the development of new photoresponsive materials, investigation of new biological processes, and development of new optopharmacological and optogenetic tools.
合成方法
3,5-Dimethyl-4-benzyloxyazobenzene can be synthesized using a variety of methods, including the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrophenyl diazonium salt. The resulting product is then reduced to 3,5-Dimethyl-4-benzyloxyazobenzene using a reducing agent such as sodium dithionite. Other methods involve the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-nitrobenzenediazonium salt or the reaction of 4-benzyloxyaniline with 3,5-dimethyl-4-iodoaniline followed by palladium-catalyzed cross-coupling.
科学研究应用
3,5-Dimethyl-4-benzyloxyazobenzene has been used in a variety of scientific research applications, including:
1. Photoresponsive materials: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to create photoresponsive materials such as polymers and liquid crystals that can change their properties in response to light.
2. Photopharmacology: 3,5-Dimethyl-4-benzyloxyazobenzene can be used as a photoswitchable ligand to control the activity of receptors and enzymes in cells. This technique is known as optopharmacology or photopharmacology.
3. Protein engineering: 3,5-Dimethyl-4-benzyloxyazobenzene can be used to engineer proteins that can be switched on and off using light. This technique is known as optogenetics.
属性
CAS 编号 |
119121-11-8 |
|---|---|
产品名称 |
3,5-Dimethyl-4-benzyloxyazobenzene |
分子式 |
C21H20N2O |
分子量 |
316.4 g/mol |
IUPAC 名称 |
(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |
InChI |
InChI=1S/C21H20N2O/c1-16-12-17(2)14-20(13-16)23-22-19-8-10-21(11-9-19)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |
InChI 键 |
PEKFOXIPLDGONJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |
同义词 |
(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



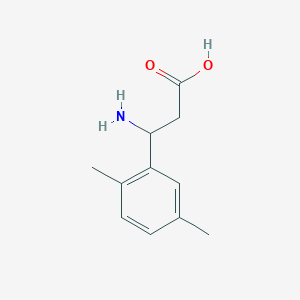
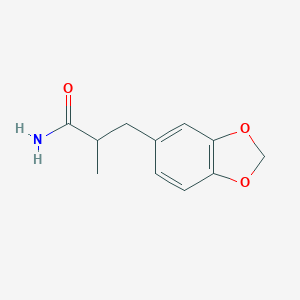

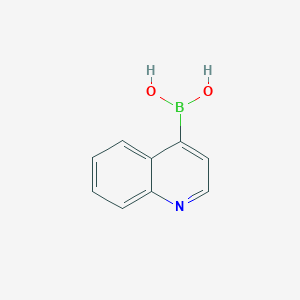
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)
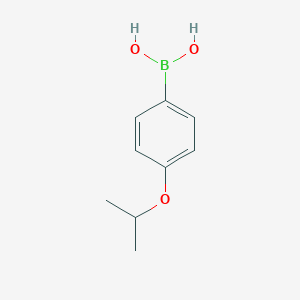
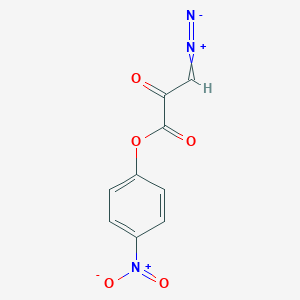
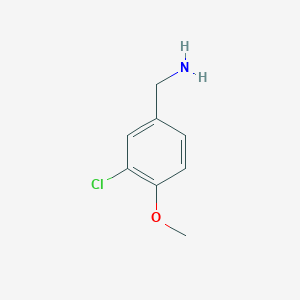

![6-Bromopyrazolo[1,5-A]pyrimidine](/img/structure/B50190.png)
